2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core with a pyrrolidine ring and a thiophene ring as substituents. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonamide group and the electron-rich thiophene and pyrrolidine rings. It could potentially undergo reactions at these sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Human Carbonic Anhydrase Inhibitors
A study on pyrrolidinone-based chlorinated benzenesulfonamide derivatives, including compounds related to 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide, revealed their binding affinity and selectivity against recombinant human carbonic anhydrases I-XIV. These compounds showed low nanomolar affinity against cancer-related CA IX, suggesting their potential for further development as CA inhibitors with higher selectivity for specific CA isozymes (Balandis et al., 2020).
Discrimination of Thiophenols
Another application involves a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, highlighting the compound's utility in environmental and biological sciences for detecting relevant toxic benzenethiols and biologically active aliphatic thiols with high sensitivity and selectivity (Wang et al., 2012).
Antitumor and Antibacterial Agents
Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents is another significant research application. These compounds, including variants of 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide, showed higher activity against various cancer cell lines than the standard drug doxorubicin, in addition to exhibiting high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2S2/c16-13-2-1-3-14(17)15(13)23(20,21)18-12-4-6-19(9-12)8-11-5-7-22-10-11/h1-3,5,7,10,12,18H,4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDKSJEBWUENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide |
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